



K145: Application Notes and Protocols for Leukemia Research

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Compound of Interest		
Compound Name:	K145	
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Introduction

K145 is a selective, orally bioavailable inhibitor of sphingosine kinase-2 (SphK2), an enzyme that plays a crucial role in cell survival, proliferation, and apoptosis.[1][2][3][4] In the context of leukemia, SphK2 is implicated in pro-survival signaling. Inhibition of SphK2 by **K145** has been shown to suppress the growth of leukemia cells by inducing apoptosis, making it a compound of significant interest for leukemia research and therapeutic development.[1][2][4] These application notes provide an overview of **K145**'s mechanism of action and detailed protocols for its use in in vitro and in vivo leukemia models.

Mechanism of Action

K145 is a thiazolidine-2,4-dione analogue that acts as a selective, substrate-competitive inhibitor of SphK2.[2][3][4] It does not significantly inhibit the activity of Sphingosine Kinase-1 (SphK1) or other related kinases at effective concentrations.[4] The primary mechanism of **K145** in leukemia cells involves the following steps:

- Inhibition of SphK2: **K145** directly binds to the sphingosine binding pocket of SphK2, preventing the phosphorylation of sphingosine to sphingosine-1-phosphate (S1P).[1][2]
- Suppression of S1P Levels: This inhibition leads to a decrease in intracellular levels of the pro-survival signaling lipid, S1P.[1][2]



- Inhibition of Downstream Signaling: The reduction in S1P levels results in the deactivation of downstream pro-survival signaling pathways, notably the ERK and Akt pathways.[1][2]
- Induction of Apoptosis: By suppressing these critical survival signals, **K145** induces programmed cell death (apoptosis) in leukemia cells.[1][2][4]

Data Presentation

Table 1: In Vitro Efficacy of K145 in Leukemia Cell Lines

Cell Line	Leukemia Type	Assay Type	Endpoint	K145 Concentr ation	Result	Referenc e
U937	Human Histiocytic Lymphoma	Viability Assay	IC50	4.3 μΜ	Inhibition of cell growth	[3][4]
NKL	Large Granular Lymphocyti c Leukemia	Viability Assay	IC50	4.24 μM (at 48h)	Decrease in cell viability	[5]
TL-1	Large Granular Lymphocyti c Leukemia	Viability Assay	IC50	2.73 μM (at 48h)	Decrease in cell viability	[5]
U937	Human Histiocytic Lymphoma	Western Blot	p-ERK	Not specified	Inhibition of ERK phosphoryl ation	[1][4]
U937	Human Histiocytic Lymphoma	Western Blot	p-Akt	Not specified	Inhibition of Akt phosphoryl ation	[1][4]
U937	Human Histiocytic Lymphoma	Apoptosis Assay	Apoptosis	Not specified	Induction of apoptosis	[1][4]



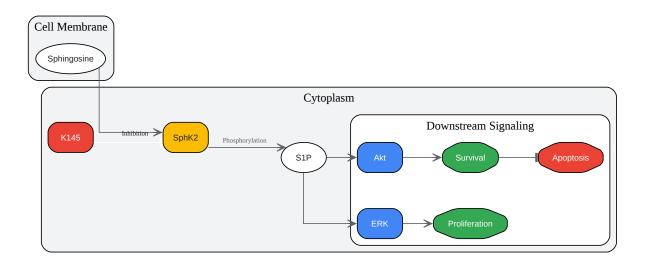
Table 2: In Vivo Efficacy of K145 in Leukemia Xenograft

Models

Animal Model	Cell Line Implanted	Treatmen t Route	K145 Dosage	Treatmen t Duration	Result	Referenc e
Nude Mice	U937	Intraperiton eal	Not specified	Not specified	Significant inhibition of tumor growth	[1][2]
Nude Mice	U937	Oral Administrat ion	50 mg/kg	15 days	Significant inhibition of tumor growth	[1][6]
BALB/c Mice (Syngeneic	JC (Murine Breast Cancer)	Not specified	20 and 35 mg/kg	Not specified	Significant inhibition of tumor growth	[1][2]

Mandatory Visualization





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Caption: **K145** inhibits SphK2, leading to decreased S1P and subsequent downregulation of pro-survival ERK and Akt signaling, ultimately inducing apoptosis in leukemia cells.

Experimental Protocols Protocol 1: In Vitro Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of K145 on leukemia cells.

Materials:

- Leukemia cell line (e.g., U937)
- Complete culture medium (e.g., RPMI-1640 with 10% FBS)
- **K145** (stock solution in DMSO)



- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO
- · 96-well plates
- Multichannel pipette
- Plate reader

Procedure:

- Seed leukemia cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well in 100 μ L of complete culture medium.
- Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
- Prepare serial dilutions of K145 in complete culture medium from a concentrated stock solution.
- Add 100 μL of the K145 dilutions to the appropriate wells. Include a vehicle control (DMSO) and a no-treatment control.
- Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
- Add 20 μL of MTT solution to each well and incubate for 4 hours at 37°C.
- \bullet Carefully remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a plate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.



Protocol 2: Western Blot Analysis for Phospho-ERK and Phospho-Akt

Objective: To assess the effect of **K145** on the phosphorylation status of key downstream signaling proteins.

Materials:

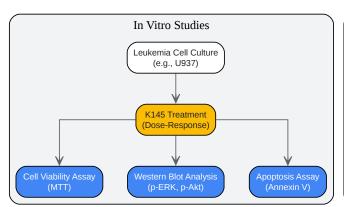
- Leukemia cells treated with K145 (as in Protocol 1)
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels
- PVDF membrane
- Primary antibodies (anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-GAPDH)
- HRP-conjugated secondary antibodies
- Chemiluminescence substrate
- Imaging system

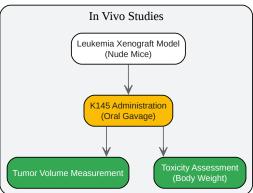
Procedure:

- Treat leukemia cells with **K145** at the desired concentrations for the specified time.
- Lyse the cells with RIPA buffer and quantify protein concentration using the BCA assay.
- Denature 20-30 μg of protein from each sample by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C.



- Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.
- Quantify band intensities and normalize to the total protein and/or loading control (GAPDH).





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References

- 1. Biological Characterization of 3-(2-amino-ethyl)-5-[3-(4-butoxyl-phenyl)-propylidene]thiazolidine-2,4-dione (K145) as a Selective Sphingosine Kinase-2 Inhibitor and Anticancer Agent | PLOS One [journals.plos.org]
- 2. Biological characterization of 3-(2-amino-ethyl)-5-[3-(4-butoxyl-phenyl)-propylidene]thiazolidine-2,4-dione (K145) as a selective sphingosine kinase-2 inhibitor and anticancer







agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Sphingosine kinase-2 is overexpressed in large granular lymphocyte leukemia and promotes survival through Mcl-1 PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
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